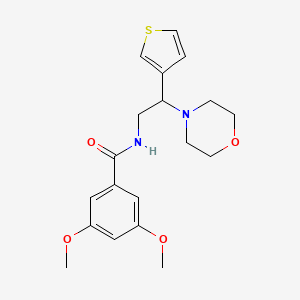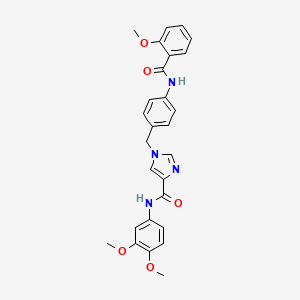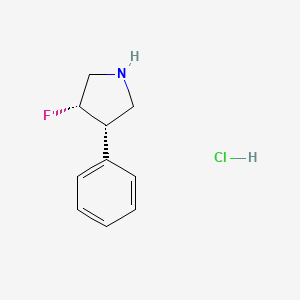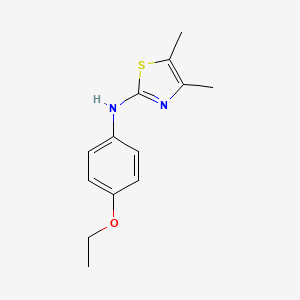
N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide (4-chloro-MOPSO) is a sulfonamide compound that has been used in scientific research for a variety of purposes. It is a white crystalline solid that is soluble in water and has a molecular weight of 300.17 g/mol. 4-chloro-MOPSO has been studied for its potential applications in biochemistry and physiology due to its ability to act as a competitive inhibitor of enzymes. Additionally, 4-chloro-MOPSO has been used in laboratory experiments to study the effects of various compounds on enzyme activity.
Scientific Research Applications
4-chloro-MOPSO has been used in scientific research to study the effects of various compounds on enzyme activity. It has been used as a competitive inhibitor of enzymes, which means that it can block the binding of other compounds to the enzyme. This allows researchers to study the effects of various compounds on enzyme activity without the interference of other compounds. Additionally, 4-chloro-MOPSO can be used to study the effects of various compounds on the activity of other proteins, such as receptors or transporters.
Mechanism of Action
4-chloro-MOPSO acts as a competitive inhibitor of enzymes. This means that it binds to the active site of the enzyme, preventing other compounds from binding to the enzyme. In addition, 4-chloro-MOPSO can bind to other proteins, such as receptors or transporters, and block their activity.
Biochemical and Physiological Effects
4-chloro-MOPSO has been studied for its potential applications in biochemistry and physiology. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, 4-chloro-MOPSO has been found to inhibit the activity of several transporters, such as the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-chloro-MOPSO in laboratory experiments is that it can be used as a competitive inhibitor of enzymes and other proteins. This allows researchers to study the effects of various compounds on enzyme activity without the interference of other compounds. Additionally, 4-chloro-MOPSO is relatively easy to synthesize in the laboratory. However, 4-chloro-MOPSO can only be used to study the effects of compounds on enzyme or protein activity. It cannot be used to study the effects of compounds on other biological processes, such as gene expression or cell signaling.
Future Directions
Future research on 4-chloro-MOPSO could focus on its potential applications in medicine. For example, it could be used to develop drugs that target specific enzymes or proteins involved in the regulation of neurotransmitters, hormones, or other biological processes. Additionally, further research could be done to explore the potential of 4-chloro-MOPSO as an inhibitor of other proteins, such as receptors or transporters. Finally, further research could be done to explore the potential of 4-chloro-MOPSO as an inhibitor of other biological processes, such as gene expression or cell signaling.
Synthesis Methods
4-chloro-MOPSO can be synthesized in the laboratory using a two-step synthesis process. The first step involves the reaction of 4-chlorophenol and ethylenediamine in the presence of hydrochloric acid. This reaction produces 4-chloro-N-(2-morpholino-2-oxoethyl)benzenesulfonamide. The second step involves the reaction of the product from the first step with sodium hydroxide to produce 4-chloro-MOPSO.
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)21(14-18(22)20-10-12-25-13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDZSSIKDXQKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)
![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)



![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)